Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-(phenylmethyl)-
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Overview
Description
Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-(phenylmethyl)- is a heterocyclic organic compound that features a piperidine ring substituted with a 6-methyl-3-pyridinyl carbonyl group and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-(phenylmethyl)- typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the 6-Methyl-3-Pyridinyl Carbonyl Group: This step involves the acylation of the piperidine ring with 6-methyl-3-pyridinecarboxylic acid chloride under basic conditions.
Attachment of the Phenylmethyl Group: The final step is the alkylation of the piperidine ring with benzyl chloride in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenylmethyl group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: N-oxides
Reduction: Reduced piperidine derivatives
Substitution: Alkylated or acylated piperidine derivatives
Scientific Research Applications
Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-(phenylmethyl)- has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor antagonists.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-(phenylmethyl)- involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It can also function as a receptor antagonist by binding to receptor sites and blocking the action of endogenous ligands.
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar to the piperidine ring but without the hydrogenation.
Piperazine: A six-membered ring with two nitrogen atoms.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Uniqueness
Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 6-methyl-3-pyridinyl carbonyl group and the phenylmethyl group enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
CAS No. |
613660-58-5 |
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Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone |
InChI |
InChI=1S/C19H22N2O/c1-15-7-8-18(14-20-15)19(22)21-11-9-17(10-12-21)13-16-5-3-2-4-6-16/h2-8,14,17H,9-13H2,1H3 |
InChI Key |
FJNXFZMZUAPXEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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